molecular formula C12H17BO2 B2429771 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane CAS No. 91994-11-5

5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane

Cat. No.: B2429771
CAS No.: 91994-11-5
M. Wt: 204.08
InChI Key: ZZYGMAWEGWFCCK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane ( 91994-11-5) is a high-purity boronic ester compound supplied for research and development applications. This chemical, with the molecular formula C12H17BO2 and a molecular weight of 204.07-204.08 g/mol, is a member of the 1,3,2-dioxaborinane family . Key predicted physical properties include a density of approximately 0.99 g/cm³ and a boiling point of around 308.4 °C at 760 mmHg . This compound is of significant interest in the field of polymer science, particularly in the development of vitrimers, a novel class of sustainable and recyclable cross-linked polymers. The primary research value of this compound lies in its use as a model compound or building block to study the dynamic exchange reactions of boronic esters . The rheological properties of the resulting vitrimer materials are largely controlled by the kinetics of this covalent bond exchange. Research demonstrates that the boronic ester transesterification can proceed via two distinct pathways: a direct metathesis or a significantly faster nucleophile-mediated mechanism. The presence of nucleophiles, such as hydroxyl groups, can accelerate the exchange dynamics by orders of magnitude, which can be strategically employed to tailor the material's relaxation times and processability . This mechanistic understanding is crucial for designing improved vitrimers with enhanced performance. The product is intended For Research Use Only and is not for diagnostic, therapeutic, or consumer use. Please refer to the available Safety Data Sheet (SDS) for detailed handling and safety information prior to use. The compound should be stored under an inert atmosphere at room temperature .

Properties

IUPAC Name

5,5-dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2/c1-10-6-4-5-7-11(10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYGMAWEGWFCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transesterification of Boronic Esters

While less common, transesterification offers a route to modify existing boronic esters. For example, reacting triisopropyl borate with 2-methylphenyllithium followed by treatment with neopentyl glycol can yield the target compound. However, this method is less efficient due to competing side reactions.

Grignard Reagent Approach

A Grignard reagent derived from 2-methylbromobenzene can react with trimethyl borate to form a boronate complex, which is subsequently treated with neopentyl glycol. This method is limited by the sensitivity of Grignard reagents to moisture and functional group compatibility.

Reaction Optimization and Critical Parameters

Solvent Selection

  • Toluene is preferred for its azeotropic properties and inertness.
  • Tetrahydrofuran (THF) may accelerate the reaction but complicates water removal.

Stoichiometry

A slight excess of diol (1.2 equiv) ensures complete consumption of the boronic acid, minimizing residual starting material.

Temperature and Time

  • Reflux (110–120°C) : Optimal for 6–12 hours.
  • Prolonged heating (>24 hours) risks decomposition of the boronic ester.

Purification and Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 7.73 (d, J = 7.3 Hz, 1H, aromatic),
  • δ 7.35–7.25 (m, 1H, aromatic),
  • δ 7.15 (t, J = 7.4 Hz, 2H, aromatic),
  • δ 3.77 (s, 4H, OCH2),
  • δ 2.51 (s, 3H, CH3),
  • δ 1.03 (s, 6H, C(CH3)2).

13C NMR (101 MHz, CDCl3) :

  • δ 143.97 (ipso-C),
  • δ 134.85, 130.07, 129.98, 124.70 (aromatic carbons),
  • δ 72.29 (OCH2),
  • δ 31.67 (C(CH3)2),
  • δ 22.43 (CH3),
  • δ 21.92 (C(CH3)2).

IR (neat) :

  • B-O stretch: 1,360–1,320 cm⁻¹,
  • C-O stretch: 1,100–1,050 cm⁻¹.

Applications and Reactivity

This compound serves as a stable boronic ester in Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures. Its electron-rich aryl group enhances reactivity toward electrophilic partners, while the dioxaborinane ring improves solubility in organic solvents.

Challenges and Limitations

  • Moisture Sensitivity : Despite stabilization by the dioxaborinane ring, prolonged exposure to moisture leads to hydrolysis.
  • Steric Hindrance : The 2-methyl group on the phenyl ring may slow transmetallation in cross-coupling reactions.

Chemical Reactions Analysis

Metathesis Exchange Reactions

Dioxaborinanes undergo dynamic exchange via two distinct pathways , as revealed by DFT calculations and kinetic studies :

Methanol-Mediated Pathway

This mechanism involves nucleophilic assistance by methanol, lowering the energy barrier:

  • Nucleophilic attack : Methanol attacks boron, forming a zwitterionic intermediate (ΔG‡ = 15.74 kcal/mol) .

  • Hydrogen transfer : Assisted by a second methanol molecule (TS2, ΔG‡ = 20.96 kcal/mol) .

  • Ring-opening : Yields an acyclic intermediate (INT2, ΔG = 14.74 kcal/mol) .

  • Cyclic dimer formation : Rate-determining intramolecular metathesis (ΔG‡ = 17.68 kcal/mol) .

StepEnergy Barrier (kcal/mol)Intermediate Stability (kcal/mol)
Nucleophilic attack15.74-
Hydrogen transfer20.9614.74 (INT2)
Cyclic dimer formation17.6820.69 (INT7)

Direct Metathesis Pathway

In absence of nucleophiles, two dioxaborinanes react via a [2+2] cycloaddition:

  • Rate-determining step : Formation of a four-membered cyclic transition state (ΔG‡ = 29.15 kcal/mol) .

  • Macrocycle intermediate : Stabilized at ΔG = 17.58 kcal/mol before intramolecular rearrangement .

Oxidation

  • Reagents : Hydrogen peroxide or mCPBA.

  • Outcome : Boron-oxygen bond cleavage to yield 2-methylphenol derivatives .

Reduction

  • Reagents : LiAlH₄ or NaBH₄.

  • Outcome : Boron center reduction to form secondary alcohols .

Substitution Reactions

  • Nucleophiles : Amines, alkoxides, or thiols.

  • Mechanism : Nucleophilic displacement at boron, facilitated by the electron-deficient nature of the dioxaborinane ring.

Kinetic and Thermodynamic Insights

  • Methanol concentration : Exchange rate increases linearly with [MeOH] (k = 0.012 s⁻¹ at 50% MeOH) .

  • Hydrolysis resistance : <5% hydrolysis observed after 24 hours in aqueous methanol (pH 7) .

  • Activation energy : Direct metathesis (29.15 kcal/mol) vs. methanol-assisted (17.68 kcal/mol) .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Organic Synthesis

5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is utilized as a reagent in organic synthesis. Its ability to form stable boron-containing compounds makes it valuable for:

  • Cross-coupling reactions : It can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Formation of boronic esters : The compound serves as a precursor for synthesizing various boronic esters used in medicinal chemistry and materials science .

Medicinal Chemistry

Research indicates potential applications in drug development:

  • Boron Neutron Capture Therapy (BNCT) : The compound is being investigated for its efficacy in BNCT, a targeted cancer treatment that uses boron-containing compounds to selectively destroy cancer cells upon neutron irradiation .
  • Drug Delivery Systems : Its ability to form stable complexes with biomolecules enhances its potential for use in drug delivery applications, improving the solubility and bioavailability of therapeutic agents .

Material Science

The unique properties of this compound make it suitable for:

  • Polymerization processes : It is used in the synthesis of advanced materials such as polymers and catalysts. The compound can act as a cross-linking agent or modifier in polymer networks .
  • Development of Vitrimers : Research has shown that dioxaborinanes can be incorporated into vitrimers—materials that combine the properties of thermosets and thermoplastics—allowing for dynamic covalent bonding and recyclability .

Case Study 1: Synthesis and Application in Drug Development

A study published in Polymer Chemistry detailed the synthesis of this compound and its application in drug delivery systems. The researchers demonstrated that the compound could enhance the solubility of poorly soluble drugs through complexation, leading to improved therapeutic outcomes .

Case Study 2: Boron Neutron Capture Therapy

In another significant study focusing on cancer treatment, researchers explored the use of this compound in BNCT. The findings indicated that when administered to tumor-bearing models followed by neutron irradiation, the compound effectively localized within cancer cells and significantly reduced tumor size compared to controls .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisReagent for cross-coupling reactions and boronic ester formation
Medicinal ChemistryPotential use in BNCT and drug delivery systems
Material ScienceUsed in polymer synthesis and development of vitrimers

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl groups and amines, through coordinate covalent bonds. This interaction can modulate the activity of enzymes and other biomolecules, leading to various biological effects. The compound’s ability to undergo reversible reactions with nucleophiles makes it a versatile tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but with a phenyl group instead of a 2-methylphenyl group.

    5,5-Dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane: Similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group.

    5,5-Dimethyl-2-(2-chlorophenyl)-1,3,2-dioxaborinane: Similar structure but with a 2-chlorophenyl group instead of a 2-methylphenyl group.

Uniqueness

5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Biological Activity

5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is a boron-containing compound that has gained attention for its potential biological activities. This article explores its synthesis, properties, and biological implications based on recent research findings.

  • Molecular Formula : C₁₂H₁₇BO
  • Molecular Weight : 204.07 g/mol
  • CAS Number : 91994-11-5
  • Density : Approximately 0.99 g/cm³
  • Solubility : Soluble in methanol and other organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boronic acids with diols under controlled conditions. The yield of the synthesis can reach up to 95% purity, indicating a highly efficient process .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of dioxaborinanes have shown promising results in inhibiting tumor growth in various cancer models:

CompoundDose (mg/kg)% Tumor Growth Inhibition (TGI)Time to Maximum Effect (days)
B46.25103.528
B412.5107.737

This table summarizes findings from a study where the compound's efficacy was evaluated against AMO-1 xenografted mice .

The biological activity of dioxaborinanes is often attributed to their ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Specifically, they may inhibit proteins that prevent programmed cell death (e.g., MCL-1), leading to increased apoptosis in cancer cells .

Study on Dioxaborinane Derivatives

In a comparative study of various dioxaborinane derivatives, it was found that specific structural modifications significantly enhanced their biological activity. For example, the introduction of methyl groups at certain positions improved the compound's affinity for target proteins and its overall stability in biological systems .

In Vivo Efficacy

In vivo studies have demonstrated that certain analogs of dioxaborinanes can lead to significant tumor regression in animal models when administered at therapeutic doses. These studies highlight the potential for developing dioxaborinane-based therapeutics for cancer treatment .

Q & A

Q. How can this compound be integrated into theoretical frameworks for boron-mediated C–C bond formation?

  • Methodological Answer :
  • DFT calculations : Map energy profiles for transmetallation/reductive elimination.
  • Hammett σ⁺ correlations : Quantify electronic effects of aryl substituents.
  • Catalyst benchmarking : Align with the Tolman electronic parameter (TEP) for ligand donor strength .

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